molecular formula C15H25N3O4S B4502574 1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide

Cat. No.: B4502574
M. Wt: 343.4 g/mol
InChI Key: LZGMKQFMBIWUQJ-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H25N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.15657746 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A series of studies have focused on the synthesis and structural characterization of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide." For instance, one study reported the synthesis of biologically active O-substituted derivatives, showcasing the versatility of sulfonamide derivatives in synthesizing compounds with potential biological activities (H. Khalid et al., 2013). Another study highlighted the synthesis and characterization of aromatic nucleophilic substitution reactions, further emphasizing the chemical reactivity and synthetic utility of dimethylamino-containing compounds (S. Sekiguchi, T. Horie, T. Suzuki, 1988).

Potential Therapeutic Applications

Research into the therapeutic applications of sulfonamide derivatives, including compounds structurally related to "this compound," has shown promising results. For example, the antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives has been investigated, with findings suggesting marked potency as antibacterial agents against specific bacterial strains (O. Ajani et al., 2013). Additionally, compounds synthesized through a linear bi-step approach exhibited considerable inhibitory activity against the α-glucosidase enzyme, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation (Muhammad Athar Abbasi et al., 2019).

Enzyme Inhibition and Biological Activities

The enzyme inhibition properties of related compounds have been extensively studied, highlighting their potential in therapeutic applications. Research on novel piperidine derivatives, for example, has shown significant anti-acetylcholinesterase activity, suggesting potential use in treating neurological disorders such as Alzheimer's disease (H. Sugimoto et al., 1990). Another study demonstrated the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed good enzyme inhibitory activity, emphasizing the chemical's potential in developing new therapeutic agents (G. Hussain et al., 2017).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(furan-2-yl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-17(2)23(20,21)18-10-4-6-13(12-18)15(19)16-9-3-7-14-8-5-11-22-14/h5,8,11,13H,3-4,6-7,9-10,12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGMKQFMBIWUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.